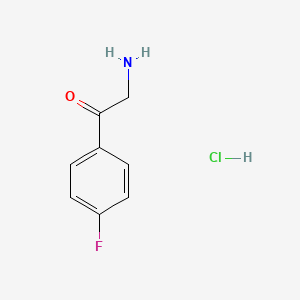

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Overview

Description

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a chemical compound with the molecular formula C8H9ClFNO. It is a solid substance that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which includes an amino group, a fluorophenyl group, and an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride typically involves the reaction of 4-fluoroacetophenone with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reaction. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure high purity and yield of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.

Reduction Products: 2-Amino-1-(4-fluorophenyl)ethanol.

Substitution Products: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be utilized in various reactions such as nucleophilic substitutions and reductions, facilitating the development of new compounds for pharmaceutical applications.

2. Biochemical Studies

- Enzyme Interactions : Researchers employ 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride in biochemical assays to investigate enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it suitable for studying biological processes.

- Drug Development : The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders. Its unique structure may contribute to the efficacy of new pharmacological agents .

3. Material Science

- Novel Materials : Ongoing research is focused on the use of derivatives of 2-Amino-1-(4-fluorophenyl)ethanone in material science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs). These applications leverage its chemical properties for innovative technological solutions .

Case Study 1: Drug Development

A study investigated the synthesis of novel compounds derived from this compound aimed at treating neurodegenerative diseases. The findings indicated that modifications to the compound's structure enhanced its binding affinity to target receptors, suggesting potential therapeutic applications.

Case Study 2: Material Science Innovations

Research focused on the application of 2-Amino-1-(4-fluorophenyl)ethanone derivatives in creating advanced materials for OLEDs. The study demonstrated that these derivatives exhibited superior light-emitting properties compared to traditional materials, paving the way for more efficient display technologies.

Data Table: Synthesis Conditions and Yields

| Reaction Conditions | Yield (%) | Product Description |

|---|---|---|

| Sodium ethoxide with ethanol at 0°C | 96 | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate |

| Diethyl oxalate with sodium ethoxide | 81 | Intermediate product for further synthesis |

| Reaction under nitrogen atmosphere | 70 | Intermediate for drug synthesis |

| Quenching with HCl after reaction | 54 | Yellow solid obtained from purification |

Mechanism of Action

The mechanism by which 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

- 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride

- 2-Amino-1-(4-bromophenyl)ethanone hydrochloride

- 2-Amino-1-(4-methylphenyl)ethanone hydrochloride

Comparison: 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Biological Activity

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, also known as 2-amino-4'-fluoroacetophenone hydrochloride, is a compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 195.63 g/mol

- Appearance : White to off-white crystalline solid

- Solubility : Soluble in water and organic solvents

The compound features an amino group, a ketone functional group, and a fluorophenyl moiety, which may contribute to its biological activities.

Biological Activities

Research has suggested that this compound exhibits various biological activities. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains. For example, derivatives of similar compounds have shown significant activity against multi-drug resistant pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In studies involving cyclooxygenase (COX) enzyme inhibition, derivatives have demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance efficacy .

- Antitumor Activity : Research has indicated potential antitumor properties, particularly in inhibiting cancer cell lines such as MCF-7 and HCT-116. The structure-activity relationship (SAR) suggests that the presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets .

Synthesis Methods

The synthesis of this compound can be accomplished through several methods:

- Acylation Method : A common approach involves the acylation of 4-fluoroaniline with chloroacetyl chloride, followed by neutralization with hydrochloric acid.

- Microwave-Assisted Synthesis : This method improves yields and reduces reaction times significantly compared to traditional methods.

| Synthesis Method | Advantages |

|---|---|

| Acylation | Established procedure |

| Microwave-Assisted | Higher yields, faster reactions |

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives related to this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications increased the minimum inhibitory concentration (MIC), indicating enhanced antimicrobial properties.

Case Study 2: Anti-inflammatory Screening

In another study, derivatives were screened for their ability to inhibit COX enzymes. The IC values were determined for various compounds, revealing promising anti-inflammatory effects comparable to established drugs like diclofenac and celecoxib .

| Compound | IC (μM) COX-1 | IC (μM) COX-2 |

|---|---|---|

| Compound 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing 2-amino-1-(4-fluorophenyl)ethanone hydrochloride?

Answer:

- Synthesis : While direct synthesis protocols for the target compound are not explicitly detailed in the evidence, analogous routes for related aryl ethanones involve condensation reactions (e.g., Friedel-Crafts acylation) followed by amination and hydrochloride salt formation. For example, 2-amino-4'-methoxyacetophenone hydrochloride (CAS 3883-94-1) is synthesized via similar steps .

- Characterization :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving hydrogen atom positions and handling high-resolution data. SHELX programs are robust for small-molecule crystallography and can manage twinned or disordered structures .

- Spectroscopy : Employ NMR (¹H/¹³C) to confirm aromatic substitution patterns and amine protonation. Mass spectrometry (MS) can validate molecular weight, as demonstrated for structurally similar compounds like 2-amino-4'-chloroacetophenone hydrochloride .

Q. What safety protocols should be followed when handling this compound?

Answer:

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis or degradation, as recommended for structurally related hydrochlorides (e.g., 2-amino-4'-chloroacetophenone hydrochloride) .

- Hazard Mitigation : Use PPE (gloves, goggles) due to its irritant properties, analogous to other aminoacetophenone hydrochlorides .

Q. Which spectroscopic techniques are optimal for assessing purity and structural integrity?

Answer:

- NMR : Analyze aromatic proton environments (e.g., para-fluorophenyl vs. methoxy substituents) and amine protonation states .

- IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and ammonium (N–H) vibrations .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₈ClFNO⁺) and fragmentation patterns, as applied to related psychoactive ethanones .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly with twinned data?

Answer:

- Twinning Analysis : Use SHELXL’s

TWINandBASFcommands to model twin domains. This approach is validated in high-resolution studies of small molecules and macromolecules . - Hydrogen Atom Placement : Apply riding models for non-disordered H atoms and refine isotropic displacement parameters. For disordered regions, use restraints (e.g.,

ISOR) to stabilize refinement .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across literature sources?

Answer:

- Comparative Analysis : Cross-reference data from multiple sources. For example, melting points for similar hydrochlorides vary: 2-amino-4'-methoxyacetophenone hydrochloride melts at 241–245°C , while 2-amino-4'-chloroacetophenone hydrochloride melts at 262°C .

- Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting behavior. Thermogravimetric analysis (TGA) can identify decomposition pathways .

Q. What experimental strategies are recommended for studying interactions with monoamine oxidases (MAOs) or other enzymes?

Answer:

- In Vitro Assays : Adapt methodologies from studies on psychoactive ethanones (e.g., bk-2C-B), where enzyme inhibition is quantified via fluorometric or spectrophotometric assays using recombinant MAO isoforms .

- Metabolite Identification : Use LC-MS/MS to detect oxidative deamination products, as demonstrated for phenethylamine derivatives .

Q. How can pyrolysis products of this compound be analyzed to assess stability or pharmacological relevance?

Answer:

- GC-MS Pyrolysis : Heat samples under controlled conditions (e.g., 300°C in inert atmosphere) and compare fragmentation patterns to reference libraries. For example, pyrolysis of bk-2C-B hydrochloride generates brominated phenols and ketones, identifiable via electron ionization MS .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) and monitor decomposition products using HPLC-UV or NMR .

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROOJFZQSQJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535009 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-00-8 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.